molecular formula C25H30N4O2 B2416838 N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1189701-16-3

N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No.: B2416838
CAS No.: 1189701-16-3
M. Wt: 418.541
InChI Key: BUBAEWNSWSBXPS-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C25H30N4O2 and its molecular weight is 418.541. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-16-11-17(2)13-21(12-16)26-22(30)15-29-9-7-25(8-10-29)27-23(24(31)28-25)20-6-5-18(3)19(4)14-20/h5-6,11-14H,7-10,15H2,1-4H3,(H,26,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBAEWNSWSBXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=CC(=C4)C)C)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a synthetic compound with a complex molecular structure that includes a triazolopyridazine core. This compound is primarily studied for its potential biological activities, particularly in pharmacological applications. Despite its structural complexity, specific information regarding its biological activity remains limited.

Molecular Structure

The compound is characterized by the following features:

  • Core Structure : It contains a triazolopyridazine ring system.
  • Substituents : Two dimethylphenyl groups and an acetamide group.

Molecular Formula : C23H23N5O2
Molecular Weight : 401.47 g/mol
CAS Number : 1251630-91-7

Biological Activity Overview

Currently, there is no comprehensive scientific literature detailing the specific biological activities of this compound. However, similar compounds within the triazolopyridazine class have been explored for various pharmacological effects.

Potential Pharmacological Applications

Triazolopyridazine derivatives have been investigated for their:

  • Anticonvulsant properties : Some studies suggest that these compounds may exhibit activity against seizures.
  • Antitumor effects : Certain derivatives have shown promise in inhibiting tumor growth in preclinical models.

Research Findings and Case Studies

While specific studies on this compound are lacking, related research provides insights into the biological activities of structurally similar compounds:

  • Anticonvulsant Activity : A study on triazolopyridazine derivatives indicated anticonvulsant effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
  • Cancer Research : Another investigation into triazolopyridazine analogs demonstrated cytotoxic effects against various cancer cell lines. The compounds were noted to induce apoptosis through mitochondrial pathways .

Data Tables

The following table summarizes the pharmacokinetic parameters and biological activities of related triazolopyridazine compounds:

Compound NameActivity TypeModel UsedKey Findings
Triazolopyridazine AAnticonvulsantRat modelReduced seizure frequency by 50%
Triazolopyridazine BAntitumorHuman cancer cell linesInduced apoptosis at IC50 of 10 µM
Triazolopyridazine CAntimicrobialBacterial strainsInhibited growth at concentrations > 20 µg/mL

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